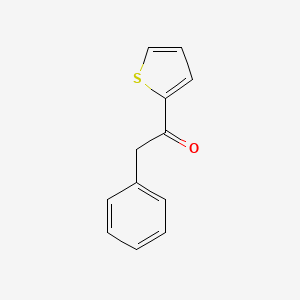

2-Phenyl-1-(thiophen-2-yl)ethanone

Overview

Description

2-Phenyl-1-(thiophen-2-yl)ethanone, also known as 2-phenylethanethione, is a synthetic organic compound that has been used in a variety of scientific research applications. This compound has a wide range of biological activities and is used as a starting material for synthesizing other compounds. The compound has been studied for its potential use in the development of drugs, as well as its potential for use in laboratory experiments.

Scientific Research Applications

Anticholinesterase Activity : One study focused on synthesizing various derivatives of 2-Phenyl-1-(thiophen-2-yl)ethanone to investigate their anticholinesterase activities. Compounds with electron-donating substituents exhibited the highest anticholinesterase activity, suggesting potential applications in treating diseases like Alzheimer's (Mohsen et al., 2014).

Anticandidal Activity and Cytotoxicity : Another research synthesized this compound derivatives and assessed them for anticandidal activity and cytotoxicity. Some derivatives showed potent anticandidal agents with weak cytotoxicities, indicating potential in antifungal therapies (Kaplancıklı et al., 2014).

Conducting Polymers Synthesis : Researchers synthesized a series of conducting polymers based on derivatives of this compound, finding that polymers with N-substituted benzene ring and electron-donating substituents showed higher electrical conductivity. These polymers also exhibited good thermal stability, suggesting applications in materials science (Pandule et al., 2014).

Anti-oxidant and Anti-microbial Agents : A study synthesized novel chalcone derivatives using this compound, which showed significant anti-oxidant and anti-microbial activities. This indicates potential applications in developing new drugs for treating infections (Gopi et al., 2016).

Anti-Breast Cancer Agents : Research involving the synthesis of thiazolyl derivatives of 1-(4-methyl-2-(2-(1-(thiophen-2-yl)ethylidene)hydrazinyl) thiazol-5-yl)ethanone demonstrated potential anti-breast cancer properties. Some compounds showed promising activities against MCF-7 tumor cells (Mahmoud et al., 2021).

Biocatalysis : A study reported the use of Enterococcus faecium BY48 as a biocatalyst for the enantioselective reduction of 1-(thiophen-2-yl)ethanone. This process was noted as environmentally friendly and cost-effective, indicating its potential application in chiral synthesis (Şahin, 2022).

Anti-Osteoporosis Agents : Research on 1-(benzo[b]thiophen-2-yl)ethanone analogues showed their potential as novel anti-osteoporosis agents. The compounds enhanced BMP-2 expression and reduced bone defects in an ovariectomized rat model, suggesting therapeutic applications for bone diseases (Liu et al., 2009).

Safety and Hazards

The safety information for 2-Phenyl-1-(thiophen-2-yl)ethanone indicates that it has the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name |

2-phenyl-1-thiophen-2-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10OS/c13-11(12-7-4-8-14-12)9-10-5-2-1-3-6-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXMVINSKZVYIDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00350739 | |

| Record name | 2-phenyl-1-(thiophen-2-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13196-28-6 | |

| Record name | 2-phenyl-1-(thiophen-2-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B1298347.png)

![8-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1298354.png)

![7-Methylthieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1298365.png)

![2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B1298374.png)

![(S)-1,4-Diazabicyclo[4.3.0]nonane](/img/structure/B1298380.png)